Cas no 688336-92-7 (N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a synthetic organic compound featuring a unique molecular structure combining chlorophenyl, fluorophenyl, and imidazole moieties linked via a sulfanylacetamide bridge. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of targeted bioactive molecules. The presence of both electron-withdrawing (chloro and fluoro) and heterocyclic (imidazole) groups enhances its reactivity and binding affinity, making it suitable for structure-activity relationship studies. Its well-defined chemical properties, including stability under standard conditions and compatibility with common synthetic protocols, facilitate its application in drug discovery and agrochemical research. The compound's distinct structural features may contribute to selective interactions with biological targets, offering opportunities for optimizing pharmacokinetic profiles.
N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide structure
688336-92-7 structure
Product Name:N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide
CAS No:688336-92-7
MF:C17H13ClFN3OS
MW:361.821024656296
CID:6337121
PubChem ID:4286140
Update Time:2025-07-02

N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide
    • AKOS002046442
    • F0599-0407
    • 688336-92-7
    • N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
    • N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
    • N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
    • Inchi: 1S/C17H13ClFN3OS/c18-12-2-1-3-14(10-12)21-16(23)11-24-17-20-8-9-22(17)15-6-4-13(19)5-7-15/h1-10H,11H2,(H,21,23)
    • InChI Key: WMQXDXKHVIPEAL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(CSC1=NC=CN1C1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 361.0451891g/mol
  • Monoisotopic Mass: 361.0451891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 72.2Ų

N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide

Professional Introduction to N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 688336-92-7)

N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 688336-92-7, represents a confluence of advanced chemical synthesis and potential therapeutic applications. Its molecular architecture incorporates a 3-chlorophenyl group and a 4-fluorophenyl-substituted imidazole moiety, which are critical for its interaction with biological targets. The presence of a sulfanyl group further enhances its chemical reactivity, making it a valuable scaffold for drug discovery and development.

The compound's significance is underscored by its potential role in the design of novel therapeutic agents. Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry, particularly for their ability to modulate enzyme activity and receptor binding. The specific substitution pattern in N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide suggests that it may exhibit inhibitory effects on various biological pathways, making it a promising candidate for further investigation.

In the context of current research, this compound aligns with the growing trend toward the development of targeted therapies that leverage small-molecule inhibitors. The 3-chlorophenyl and 4-fluorophenyl groups are known to influence electronic properties and binding affinity, which are pivotal for achieving high selectivity in drug design. Moreover, the sulfanyl group introduces a polar interaction surface, enhancing solubility and bioavailability—key factors in pharmacokinetic profiles.

The synthesis of N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the imidazole core and introduce the substituents effectively. These techniques ensure high yield and purity, which are essential for subsequent biological evaluation.

Evidence from preliminary studies indicates that this compound exhibits notable interactions with biological targets relevant to inflammatory and metabolic disorders. The imidazole scaffold is particularly recognized for its role in modulating enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in pain signaling and oxidative stress. The presence of the 4-fluorophenyl group may further enhance binding affinity by influencing hydrophobic interactions with the target protein.

The sulfanyl group in N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide also contributes to its pharmacological potential by enabling hydrogen bonding or ionic interactions with biological targets. This feature is particularly advantageous in designing molecules that require precise spatial orientation within active sites. Such interactions are critical for achieving high efficacy while minimizing off-target effects—a key consideration in modern drug development.

Ongoing research is focused on optimizing synthetic routes to improve scalability and cost-effectiveness for future industrial applications. Additionally, computational modeling techniques are being utilized to predict binding affinities and metabolic stability, which will guide structural modifications aimed at enhancing pharmacological properties. These efforts are part of a broader initiative to translate laboratory discoveries into viable therapeutic options.

The compound's potential extends beyond traditional pharmaceutical applications; it may also find utility in agrochemicals or material science due to its unique chemical properties. For instance, derivatives of this class have shown promise as intermediates in the synthesis of specialized polymers or ligands for catalytic processes. Such versatility underscores the importance of investing in fundamental research to uncover diverse applications.

In conclusion, N-(3-chlorophenyl)-2-{1-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 688336-92-7) represents a significant advancement in medicinal chemistry. Its complex structure and functional groups position it as a valuable tool for drug discovery, with potential implications across multiple therapeutic areas. As research progresses, further insights into its mechanism of action and synthetic optimization will likely expand its utility beyond current expectations.

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